5-Chloro-2-ethoxypyridine-4-boronic acid pinacol ester
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Overview
Description
5-Chloro-2-ethoxypyridine-4-boronic acid pinacol ester is a boronic ester derivative with the molecular formula C13H19BClNO3 and a molecular weight of 283.56 g/mol . This compound is used in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions, due to its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-ethoxypyridine-4-boronic acid pinacol ester typically involves the reaction of 5-chloro-2-ethoxypyridine with a boronic acid derivative in the presence of a base and a catalyst . The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)
Base: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH)
Catalyst: Palladium-based catalysts such as Pd(PPh3)4
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Reactants: 5-chloro-2-ethoxypyridine and a boronic acid derivative
Catalysts: Palladium-based catalysts
Reaction Conditions: Controlled temperature and pressure to optimize yield and purity
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-ethoxypyridine-4-boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where it reacts with aryl or vinyl halides to form carbon-carbon bonds.
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases like K2CO3, and solvents like THF or DMSO.
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of 5-chloro-2-ethoxypyridine-4-boronic acid.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
5-Chloro-2-ethoxypyridine-4-boronic acid pinacol ester is used in various scientific research applications, including:
Chemistry: As a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.
Biology: In the development of biologically active compounds and pharmaceuticals.
Medicine: As an intermediate in the synthesis of drugs and therapeutic agents.
Industry: In the production of agrochemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 5-Chloro-2-ethoxypyridine-4-boronic acid pinacol ester primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions . The process includes:
Transmetalation: Transfer of the boronic ester group to the palladium catalyst.
Oxidative Addition: Formation of a palladium complex with the aryl or vinyl halide.
Reductive Elimination: Formation of the carbon-carbon bond and regeneration of the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethoxypyridine-5-boronic acid pinacol ester
- 5-Chloro-2-methoxypyridine-4-boronic acid pinacol ester
- 5-Bromo-2-ethoxypyridine-4-boronic acid pinacol ester
Uniqueness
5-Chloro-2-ethoxypyridine-4-boronic acid pinacol ester is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in chemical reactions. The presence of the chlorine atom and the ethoxy group influences its electronic properties and reactivity compared to other similar compounds .
Biological Activity
5-Chloro-2-ethoxypyridine-4-boronic acid pinacol ester (CAS No. 2121513-05-9) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is particularly noted for its applications in the Suzuki-Miyaura coupling reaction, which is pivotal in the synthesis of various pharmaceuticals. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₉BClNO₃. Its structure includes a pyridine ring substituted with a chloro and an ethoxy group, along with a boronic acid moiety. The presence of the pinacol ester enhances its stability and reactivity in chemical reactions.
Property | Value |
---|---|
Molecular Weight | 292.56 g/mol |
IUPAC Name | This compound |
CAS Number | 2121513-05-9 |
The biological activity of boronic acids, including this compound, primarily stems from their ability to form reversible covalent bonds with diols and other nucleophiles. This property allows them to interact with various biological targets, including enzymes and receptors.
- Enzyme Inhibition : Boronic acids can inhibit proteasome activity, which is crucial for protein degradation pathways. For instance, the compound has been studied for its potential role in inhibiting cancer cell proliferation by targeting proteasomal pathways .
- Transmetalation : In the context of the Suzuki-Miyaura reaction, this compound acts as a coupling partner that facilitates the formation of carbon-carbon bonds, essential for synthesizing complex organic molecules .
Anticancer Activity
Research indicates that boronic acids exhibit significant anticancer properties by inducing apoptosis in cancer cells. The mechanism involves interference with cellular signaling pathways that regulate cell growth and survival. For example, studies have shown that compounds similar to this compound can inhibit the growth of various cancer cell lines through proteasome inhibition .
Antibacterial and Antiviral Activity
Boronic acids have also been investigated for their antibacterial and antiviral activities. Their ability to disrupt bacterial cell wall synthesis and viral replication makes them promising candidates for new antimicrobial agents .
Case Studies
- Synthesis of Kinase Inhibitors : A notable case study involves the use of this compound in the synthesis of kinase inhibitors like ABT-869, which has shown efficacy as a chemotherapeutic agent . The incorporation of boronic acids into drug design has improved selectivity and potency against specific targets.
- Transmetalation Studies : In a study focusing on transmetalation processes, researchers demonstrated that pinacol boronic esters could transmetalate directly without prior hydrolysis, enhancing their utility in pharmaceutical synthesis .
Properties
IUPAC Name |
5-chloro-2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BClNO3/c1-6-17-11-7-9(10(15)8-16-11)14-18-12(2,3)13(4,5)19-14/h7-8H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUJOIAUSWBWGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2Cl)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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